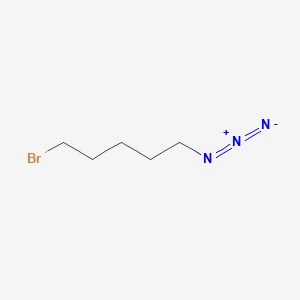

1-Azido-5-bromopentane

Overview

Description

1-Azido-5-bromopentane is an organic compound with the molecular formula C5H10BrN3. It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N3) and a bromine atom attached to a pentane chain. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional group compatibility.

Preparation Methods

1-Azido-5-bromopentane can be synthesized through a straightforward nucleophilic substitution reaction. The most common method involves the reaction of 1,5-dibromopentane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 60°C) and requires stirring overnight to ensure complete conversion. The reaction can be summarized as follows:

C5H10Br2+NaN3→C5H10BrN3+NaBr

After the reaction, the mixture is cooled, and water is added to precipitate the product, which is then extracted using an organic solvent such as ethyl acetate .

Chemical Reactions Analysis

1-Azido-5-bromopentane undergoes various chemical reactions, primarily due to the presence of the azide and bromine functional groups. Some of the notable reactions include:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups. For example, it can react with alkyl halides to form alkyl azides.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Scientific Research Applications

1-Azido-5-bromopentane has several applications in scientific research, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of bioactive molecules and drug candidates.

Material Science: It is employed in the modification of polymers and the creation of functional materials with specific properties.

Bioconjugation: The azide group allows for the conjugation of biomolecules, facilitating the study of biological processes and the development of diagnostic tools.

Mechanism of Action

The mechanism of action of 1-azido-5-bromopentane is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In click chemistry, the azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable in various applications .

Comparison with Similar Compounds

1-Azido-5-bromopentane can be compared with other azidoalkanes and bromoalkanes. Some similar compounds include:

1-Azido-3-bromopropane: Similar to this compound but with a shorter carbon chain.

1-Azido-6-bromohexane: Similar structure but with a longer carbon chain.

1-Bromo-5-chloropentane: Contains a bromine and a chlorine atom instead of an azide group.

The uniqueness of this compound lies in its balanced reactivity due to the presence of both azide and bromine functional groups, making it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name |

1-azido-5-bromopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN3/c6-4-2-1-3-5-8-9-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCRXUOYRUPQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

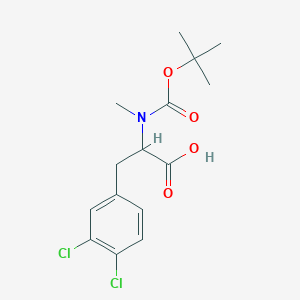

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2-[2-(methylamino)ethoxy]ethoxy]acetate](/img/structure/B8233666.png)